1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene
Overview
Description
Fluorinated compounds, such as “1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene”, are often used in various industries due to their unique properties . They are generally characterized by high stability, low reactivity, and excellent resistance to heat and chemical attack .
Synthesis Analysis
While specific synthesis methods for “1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene” are not available, similar fluorinated compounds are often synthesized through methods such as isomerization, hydrofluorination, and hydrodechlorination .Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Fluorinated compounds often have unique structures due to the presence of fluorine atoms .Chemical Reactions Analysis
Fluorinated compounds are known for their stability and low reactivity. They often require specific conditions or catalysts to undergo chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, density, and reactivity. These properties are often influenced by the presence of fluorine atoms .Scientific Research Applications
Polyfluorinated Compounds Synthesis The synthesis of polyfluorinated compounds, such as 1-(Fluoromethyl)-, 1-(Fluoroformyl)-, and 1-Cyanobicyclo[2.2.2]oct-2-enes, involves derivatives of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene. These compounds have applications in various industrial and research fields due to their unique chemical properties (Eichel et al., 1984).
Reactivity Studies Research on the reactivity of cyclopropenes and related structures, such as tricyclo[3.2.1.02,4]oct-2(3)-ene, provides insights into the chemical behavior of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene derivatives. These studies are vital for understanding the mechanisms of organic reactions and the development of new synthetic methodologies (Lee et al., 2012).
Development of Fluorinated Materials The creation of fluorinated materials, such as polyfluorocycloalkenes, involves derivatives of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene. These materials are significant in various applications due to their high stability and unique chemical properties (Oliver et al., 1976).
Crystal Structure Studies Research on the crystal structures of compounds like benzene tris-annelated with bicyclo[2.2.2]oct-2-ene can provide insights into the properties and potential applications of 1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene derivatives. These studies are crucial for the development of new materials and understanding molecular interactions (Komatsu et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-1,1,1,2-tetrafluoro-2-(trifluoromethyl)oct-3-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,8(11,12)13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPVIDCBWMJUEC-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(F)(F)F)(C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2-Tetrafluoro-2-(trifluoromethyl)oct-3-ene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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